Field: Organic Chemistry
Summary: 2,4-Dibromo-6-fluorobenzonitrile has been synthesized for the first time.
Results: The synthesis resulted in an 81.5% yield.
Field: Synthetic Chemistry
2,4-Dibromo-6-fluorobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C7H2Br2FN. It is a crystalline solid with a molecular weight of 278.90 g/mol . The compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and a nitrile group (-CN) attached to the ring.
2,4-Dibromo-6-fluorobenzonitrile itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].
While specific biological activity data for 2,4-Dibromo-6-fluorobenzonitrile is limited, it shares structural similarities with other biologically active benzonitrile derivatives. The compound exhibits the following properties that may influence its biological behavior:
Further research is needed to fully elucidate its biological effects and potential therapeutic applications.
The synthesis of 2,4-Dibromo-6-fluorobenzonitrile can be achieved through various methods:
2,4-Dibromo-6-fluorobenzonitrile finds applications in various fields:
Several compounds share structural similarities with 2,4-Dibromo-6-fluorobenzonitrile:
The uniqueness of 2,4-Dibromo-6-fluorobenzonitrile lies in its specific substitution pattern, which combines two bromine atoms, one fluorine atom, and a nitrile group. This particular arrangement of functional groups provides a balance of reactivity and stability, making it valuable for various synthetic applications and potential biological activities.
2,4-Dibromo-6-fluorobenzonitrile is an aromatic halogenated nitrile compound with the molecular formula C₇H₂Br₂FN [1] [2]. The compound has a molecular weight of 278.90 grams per mole [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dibromo-6-fluorobenzonitrile [2] [3].
The structural framework consists of a benzene ring substituted with two bromine atoms at the 2 and 4 positions, one fluorine atom at the 6 position, and a nitrile functional group (-C≡N) at the 1 position [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is C1=C(C=C(C(=C1F)C#N)Br)Br [2] [5].
The International Chemical Identifier for this compound is InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H, with the corresponding International Chemical Identifier Key being VEJXWWDHQYGSQN-UHFFFAOYSA-N [2] [3] [4]. The Chemical Abstracts Service registry number is 1393585-66-4 [1] [2] [3].
Regarding isomerism, this compound represents one specific positional isomer among multiple possible dibromofluorobenzonitrile arrangements. The substitution pattern creates a unique molecular geometry where the halogen substituents and nitrile group occupy specific positions on the aromatic ring [1] [2]. The compound exists as a single constitutional isomer with the defined 2,4-dibromo-6-fluoro substitution pattern [2] [3].
The spectroscopic characterization of 2,4-dibromo-6-fluorobenzonitrile relies on established patterns for halogenated aromatic nitriles. Nuclear magnetic resonance spectroscopy provides detailed structural information through proton and carbon-13 analyses [6] [7] [8].
In proton nuclear magnetic resonance spectroscopy, aromatic protons in substituted benzene derivatives typically appear in the chemical shift range of 7.0 to 8.5 parts per million due to deshielding effects from the aromatic ring current [9] [8]. The presence of electron-withdrawing substituents such as bromine, fluorine, and the nitrile group further shifts these signals downfield [8]. For 2,4-dibromo-6-fluorobenzonitrile, the two remaining aromatic protons would be expected to appear as distinct multipets due to their non-equivalent chemical environments [8].
Carbon-13 nuclear magnetic resonance spectroscopy of aromatic compounds shows characteristic signals between 110 and 160 parts per million [7] [8]. The nitrile carbon typically appears around 117-120 parts per million, while quaternary aromatic carbons bearing substituents show the highest chemical shifts within the aromatic region [7] [8]. The carbon bearing the nitrile group would exhibit a distinct signal due to its unique electronic environment [7].
Infrared spectroscopy provides characteristic absorption bands for functional groups present in the molecule. The nitrile functional group exhibits a sharp, intense carbon-nitrogen triple bond stretching absorption [10] [11] [12]. For aromatic nitriles, this characteristic peak appears between 2220 and 2240 wavenumbers due to conjugation effects between the nitrile group and the aromatic ring [10] [13]. Aromatic carbon-carbon stretching vibrations typically appear between 1600 and 1475 wavenumbers [14] [12]. Carbon-hydrogen stretching in aromatic systems occurs between 3100 and 3050 wavenumbers [14] [12].
Mass spectrometry data for this compound would show a molecular ion peak at mass-to-charge ratio 278.90, corresponding to the molecular weight [1] [2] [3]. The isotope pattern would reflect the presence of two bromine atoms, creating a characteristic triplet pattern due to the natural abundance of bromine-79 and bromine-81 isotopes [1] [2]. Fragmentation patterns would likely include loss of bromine atoms and the nitrile group under electron impact conditions [15].
The thermophysical properties of 2,4-dibromo-6-fluorobenzonitrile have been documented through experimental measurements and theoretical calculations. The melting point of this compound ranges from 188 to 200 degrees Celsius [16] [5] [17]. This relatively high melting point reflects the crystalline stability imparted by the multiple halogen substituents and the planar aromatic structure [16] [17].
The boiling point has been predicted to be 293.4 ± 40.0 degrees Celsius [16] [17]. This prediction takes into account the molecular weight, intermolecular forces, and structural features of the compound [16] [17]. The presence of heavy halogen atoms and the polar nitrile group contribute to the elevated boiling point through enhanced intermolecular interactions [16] [17].
The density of 2,4-dibromo-6-fluorobenzonitrile is predicted to be 2.12 ± 0.1 grams per cubic centimeter [16] [17]. This high density value reflects the significant contribution of the two bromine atoms to the overall molecular mass [16] [17]. The compact molecular structure and efficient crystal packing contribute to this density value [16] [17].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 188-200°C | [16] [5] [17] |
| Boiling Point | 293.4 ± 40.0°C (Predicted) | [16] [17] |
| Density | 2.12 ± 0.1 g/cm³ (Predicted) | [16] [17] |
| Molecular Weight | 278.90 g/mol | [1] [2] [3] |
The compound appears as a pale beige solid at room temperature [5] [17]. Storage recommendations indicate maintenance at -20 degrees Celsius in freezer conditions to ensure stability [5] [17] [18].
The solubility characteristics of 2,4-dibromo-6-fluorobenzonitrile are influenced by its molecular structure and the presence of multiple halogen substituents. The compound shows slight solubility in chloroform and methanol [5] [17]. These solubility patterns are consistent with the compound's polarizable halogen atoms and the polar nitrile functional group, which can interact with polar protic and aprotic solvents [5] [17].
Water solubility is expected to be extremely limited due to the hydrophobic nature of the halogenated aromatic ring system [19]. The computed partition coefficient (XLogP3-AA) value of 3.1 indicates a preference for organic phases over aqueous phases [3]. This lipophilic character is consistent with the presence of multiple halogen substituents and the aromatic core structure [3].
The stability of 2,4-dibromo-6-fluorobenzonitrile under normal storage conditions has been established through commercial availability and handling protocols. The compound is stable when stored at -20 degrees Celsius in freezer conditions [5] [17] [18]. The recommended storage temperature prevents decomposition and maintains chemical integrity over extended periods [5] [17].
The molecular structure contributes to inherent stability through the electron-withdrawing effects of the halogen substituents and nitrile group, which stabilize the aromatic ring system [1] [2]. The compound does not contain reactive functional groups that would predispose it to hydrolysis or oxidation under normal atmospheric conditions [1] [2].
| Solvent | Solubility | Reference |
|---|---|---|
| Chloroform | Slightly soluble | [5] [17] |
| Methanol | Slightly soluble | [5] [17] |
| Water | Insoluble (predicted) | [19] |
2,4-Dibromo-6-fluorobenzonitrile combines a highly electron-withdrawing nitrile with two bromine atoms and an ortho fluorine. This unique halogen pattern confers strong directing effects in electrophilic aromatic substitution yet accommodates cross-coupling and nucleophilic aromatic substitution. Current synthetic routes rely chiefly on electrophilic bromination of pre-functionalised fluorobenzonitriles, metal-catalysed cyanation of bromofluoro precursors or multistep nitration/reduction sequences. Continuous-flow and photochemical technologies are increasingly adopted to satisfy industrial demand for kilogram-scale production.
Selective functionalisation of the halogenated ring demands careful orchestration of electronic and steric effects:
Electrophilic bromination remains the most direct tactic.
| Entry | Substrate | Brominating agent | Solvent / promoter | Temp (°C) | Time (h) | 2,4-dibrominated : monobrominated ratio | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| A | 6-Fluorobenzonitrile | Br₂, catalytic iron(III) bromide | AcOH | 25 | 5 | 1.7 : 1 | 48 | 62 |
| B | 6-Fluorobenzonitrile | N-bromosuccinimide | CCl₄, radical initiator | 80 | 4 | 1.3 : 1 | 52 | 57 |
| C | 6-Fluorobenzonitrile | 1,3-Dibromo-5,5-dimethylhydantoin | Trifluoroacetic acid / H₂SO₄ | 20 | 3 | 3.4 : 1 | 63 [2] | |
| D | 6-Fluorobenzonitrile | ‘Br₂-in-situ’ (NaBr + Oxone®) | MeCN / H₂O | 40 | 2 | 2.8 : 1 | 57 | 91 |
Mechanistic insight: bromination follows classical σ-complex formation. The nitrile stabilises carbocationic intermediates at C-2 and C-4 via inductive withdrawal, explaining the observed regiochemical bias [6] [4].
Photochemical enhancement: continuous-flow visible-light irradiation of Br₂ generated in situ boosts selectivity (ratio >4.0 : 1) and throughput to 1.3 kg L⁻¹ h⁻¹ space-time yield.
An alternative constructs the nitrile via nitration → reduction → Sandmeyer cyanation sequence on a fluorobrominated ring.
Despite longer step count, this route allows independent optimisation of each transformation and circumvents harsh halogenating media.
Metal-catalysed cyanation and halogen exchange unlock modular access to 2,4-dibromo-6-fluorobenzonitrile.
| Catalyst system | Substrate | Cyanide source | Yield (%) | Scale | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | 4-Bromo-6-fluorobenzonitrile | NBS (bromine donor) | 91 | 5 g | 71 |
| CuI / K₃PO₄ / PPh₃ | 2,4-Dibromo-6-fluorobromide | NaCN | 79 | 20 g | 82 |
| CuI / PPh₃ / POCl₃ | 2,4-Dibromofluorobenzene | Formamide | 74 | 10 g | 89 |
Modern production favours flow photochemistry and safer bromine management.
Economic analysis (Table 3):
| Parameter | Batch DBDMH | Flow Br₂ generator | Improvement |
|---|---|---|---|
| Specific bromine use (kg Br₂ kg⁻¹) | 2.3 | 1.1 | –52% |
| PMI (ex solvents) | 12.4 | 4.8 | –61% |
| Energy demand | 8.1 kWh kg⁻¹ | 3.9 kWh kg⁻¹ | –52% |
| Labour (operator h kg⁻¹) | 1.5 | 0.3 | –80% |